An In-Depth Technical Guide to 1a,1b-Dihomo-PGF2α: From Biosynthesis to Cellular Function and Analysis
An In-Depth Technical Guide to 1a,1b-Dihomo-PGF2α: From Biosynthesis to Cellular Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo-prostaglandin F2α (1a,1b-Dihomo-PGF2α) is a C22 prostaglandin analog, a member of the eicosanoid family of signaling molecules. Unlike the more extensively studied prostaglandins derived from arachidonic acid (C20), 1a,1b-Dihomo-PGF2α is a metabolite of adrenic acid (C22:4n-6) via the cyclooxygenase (COX) pathway.[1][2][3] While structurally similar to its C20 counterpart, PGF2α, this dihomo analog exhibits unique biological contexts and is gaining increasing interest in the scientific community, particularly in the fields of renal physiology and cellular senescence.[2][4] This guide provides a comprehensive overview of the available technical information on 1a,1b-Dihomo-PGF2α, from its fundamental properties to its biological significance and methods for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1a,1b-Dihomo-PGF2α is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 57944-39-5 | [2] |
| Molecular Formula | C22H38O5 | [2] |
| Molecular Weight | 382.5 g/mol | [2] |
| Appearance | A solution in methyl acetate | [2] |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >10 mg/ml | [2] |
| SMILES | CCCCC/C=C/[C@H]1C[C@@H]1C/C=C\CCCCCC(O)=O | |
| InChI Key | ZCTAOAWRUXSOQF-GWSKAPOCSA-N | [2] |
Biosynthesis and Biological Significance
1a,1b-Dihomo-PGF2α is not a product of the canonical arachidonic acid cascade but rather originates from the elongation of arachidonic acid to adrenic acid.[4] This distinction is crucial as the prevalence of adrenic acid in certain tissues dictates the localized synthesis of dihomo-prostaglandins.
Biosynthesis from Adrenic Acid
The biosynthesis of 1a,1b-Dihomo-PGF2α is initiated by the action of cyclooxygenase (COX) enzymes on adrenic acid.[2][3] This process is particularly noted in the renal medulla, where adrenic acid is selectively distributed.[2][3] The formation of 1a,1b-Dihomo-PGF2α can be influenced by the cellular microenvironment; for instance, the presence of copper and reduced glutathione can increase its synthesis at the expense of 1a,1b-dihomo-PGE2.[5]
Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGF2α from adrenic acid.
Role in Cellular Senescence
Recent studies have highlighted a significant role for dihomo-prostaglandins, including 1a,1b-Dihomo-PGF2α, in the process of cellular senescence.[4] Senescent cells, which are in a state of irreversible growth arrest, exhibit a distinct secretory phenotype known as the senescence-associated secretory phenotype (SASP). The lipid component of the SASP is increasingly recognized as a critical regulator of senescence.[4]
Specifically, senescent cells show a marked increase in the production of various oxylipins, with dihomo-prostaglandins being prominent.[4] This increase is associated with the upregulation of enzymes involved in their synthesis. While the precise role of 1a,1b-Dihomo-PGF2α in senescence is still under investigation, its presence as part of the SASP suggests a potential role in modulating the tissue microenvironment and influencing age-related pathologies.
Mechanism of Action: A Putative Model
Direct experimental evidence for the receptor binding and downstream signaling of 1a,1b-Dihomo-PGF2α is currently limited. However, based on its structural homology to PGF2α, a well-characterized prostanoid, a putative mechanism of action can be proposed. PGF2α exerts its effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7]
The FP Receptor Signaling Cascade
The FP receptor is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[7] Upon agonist binding, the following cascade is initiated:
-
Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: Gαq-GTP then activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Caption: Putative signaling pathway of 1a,1b-Dihomo-PGF2α via the FP receptor.
Potential Pharmacological Effects
While specific studies on the pharmacological effects of 1a,1b-Dihomo-PGF2α are scarce, the known actions of PGF2α provide a framework for potential activities that warrant investigation.
-
Smooth Muscle Contraction: PGF2α is a potent contractor of smooth muscle, including uterine and bronchial smooth muscle.[8] It is plausible that 1a,1b-Dihomo-PGF2α shares this activity, which could have implications in reproductive biology and respiratory physiology.
-
Intraocular Pressure Reduction: Analogs of PGF2α are widely used in the treatment of glaucoma due to their ability to lower intraocular pressure by increasing uveoscleral outflow.[9][10][11] The potential of 1a,1b-Dihomo-PGF2α as an ocular hypotensive agent is an area for future research.
-
Luteolytic Effects: PGF2α is a key hormone involved in luteolysis, the regression of the corpus luteum.[12] Investigating whether 1a,1b-Dihomo-PGF2α possesses similar luteolytic properties could be of interest in reproductive medicine.
Experimental Protocols
The study of 1a,1b-Dihomo-PGF2α requires robust and sensitive analytical methods for its quantification in biological matrices, as well as in vitro assays to probe its biological activity.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of eicosanoids, including 1a,1b-Dihomo-PGF2α, in complex biological samples such as plasma, serum, and cell culture media.[13][14][15]
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., plasma) to pH ~3.5 with a weak acid (e.g., 0.1% formic acid).
-
Add an internal standard (e.g., a deuterated analog of 1a,1b-Dihomo-PGF2α) to correct for extraction losses and matrix effects.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Optimize the gradient to achieve baseline separation of 1a,1b-Dihomo-PGF2α from other isomers and interfering compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transition for 1a,1b-Dihomo-PGF2α (e.g., m/z 381.3 → specific fragment ions) and its internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
-
Caption: Workflow for the quantification of 1a,1b-Dihomo-PGF2α by LC-MS/MS.
In Vitro Functional Assay: Calcium Mobilization
To investigate the functional activity of 1a,1b-Dihomo-PGF2α on its putative receptor (FP receptor), a calcium mobilization assay can be employed in a cell line stably expressing the human FP receptor.[16][17]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human FP receptor in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6). Probenecid may be included to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of 1a,1b-Dihomo-PGF2α and a reference agonist (e.g., PGF2α) in an appropriate assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Inject the compounds into the wells and immediately begin kinetic fluorescence readings.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value for 1a,1b-Dihomo-PGF2α.
-
Future Directions and Conclusion
1a,1b-Dihomo-PGF2α represents an intriguing but still largely unexplored member of the prostaglandin family. While its biosynthesis and association with cellular senescence are becoming clearer, significant knowledge gaps remain regarding its specific receptor interactions, downstream signaling pathways, and precise pharmacological effects.
Future research should focus on:
-
Receptor Binding Studies: Performing competitive radioligand binding assays to determine the affinity of 1a,1b-Dihomo-PGF2α for the FP receptor and other prostanoid receptors.
-
Functional Characterization: Conducting a comprehensive panel of in vitro functional assays to elucidate its effects on various cell types, including smooth muscle cells, ocular cells, and immune cells.
-
In Vivo Studies: Utilizing animal models to investigate the physiological and pathophysiological roles of 1a,1b-Dihomo-PGF2α, particularly in the context of renal function, ocular hypertension, and age-related diseases.
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